molecular formula C24H54O3Si3 B14432886 Hexa-t-butylcyclotrisiloxane CAS No. 78393-18-7

Hexa-t-butylcyclotrisiloxane

Katalognummer: B14432886
CAS-Nummer: 78393-18-7
Molekulargewicht: 474.9 g/mol
InChI-Schlüssel: JJVBZRJJLKKWQD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Hexa-t-butylcyclotrisiloxane is a chemical compound with the molecular formula C24H54O3Si3 . It is a member of the cyclotrisiloxane family, characterized by a cyclic structure containing silicon and oxygen atoms. This compound is notable for its bulky t-butyl groups attached to the silicon atoms, which influence its chemical properties and reactivity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Hexa-t-butylcyclotrisiloxane can be synthesized through various methods. One common approach involves the reaction of t-butyl alcohol with silicon tetrachloride in the presence of a base, such as pyridine. The reaction proceeds through the formation of intermediate siloxanes, which then cyclize to form the desired product .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale reactions using similar synthetic routes. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures and pressures to ensure efficient cyclization .

Analyse Chemischer Reaktionen

Types of Reactions

Hexa-t-butylcyclotrisiloxane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include silanols, siloxanes, and various substituted derivatives, depending on the specific reagents and conditions used .

Wirkmechanismus

The mechanism by which hexa-t-butylcyclotrisiloxane exerts its effects involves interactions with various molecular targets. The bulky t-butyl groups influence the compound’s steric properties, affecting its reactivity and interactions with other molecules. These interactions can lead to the formation of stable complexes and influence the compound’s behavior in different chemical environments .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Hexa-t-butylcyclotrisiloxane is unique due to its bulky t-butyl groups, which provide steric hindrance and influence its reactivity. This makes it distinct from other cyclotrisiloxanes, which may have smaller or less bulky substituents .

Eigenschaften

CAS-Nummer

78393-18-7

Molekularformel

C24H54O3Si3

Molekulargewicht

474.9 g/mol

IUPAC-Name

2,2,4,4,6,6-hexatert-butyl-1,3,5,2,4,6-trioxatrisilinane

InChI

InChI=1S/C24H54O3Si3/c1-19(2,3)28(20(4,5)6)25-29(21(7,8)9,22(10,11)12)27-30(26-28,23(13,14)15)24(16,17)18/h1-18H3

InChI-Schlüssel

JJVBZRJJLKKWQD-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)[Si]1(O[Si](O[Si](O1)(C(C)(C)C)C(C)(C)C)(C(C)(C)C)C(C)(C)C)C(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.